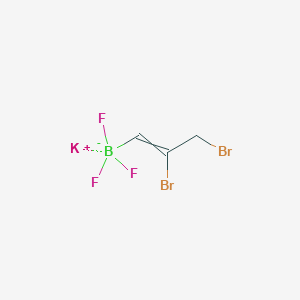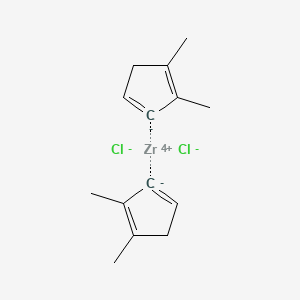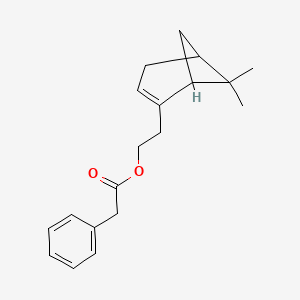
2-(Tetradecyloxy)ethyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetradecyloxy)ethyl palmitate is a chemical compound with the molecular formula C32H64O3 and a molecular weight of 496.85 g/mol . It is an ester formed from palmitic acid and 2-(tetradecyloxy)ethanol. This compound is known for its applications in various industries, including cosmetics and pharmaceuticals, due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecyloxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(tetradecyloxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes in these reactors can also improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tetradecyloxy)ethyl palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield palmitic acid and 2-(tetradecyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and alkanes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Hydrolysis: Palmitic acid and 2-(tetradecyloxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Scientific Research Applications
2-(Tetradecyloxy)ethyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics as an emollient and in pharmaceuticals as an excipient.
Mechanism of Action
The mechanism of action of 2-(Tetradecyloxy)ethyl palmitate involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl palmitate: Used in cosmetics and pharmaceuticals as a moisturizer and solvent.
Cetyl palmitate: A wax ester used in personal care products for its lubricating properties.
Uniqueness
2-(Tetradecyloxy)ethyl palmitate is unique due to its long alkyl chain, which provides superior emollient properties compared to shorter-chain esters. This makes it particularly effective in formulations requiring long-lasting moisturization .
Properties
CAS No. |
28843-33-6 |
|---|---|
Molecular Formula |
C32H64O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-tetradecoxyethyl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(33)35-31-30-34-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
XQXCNFKOGMOWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)



![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)




